Trimethoprim lactate (CAS 23256-42-0) is the highly soluble lactate salt of the established diaminopyrimidine antimicrobial, trimethoprim. Functioning as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), it blocks de novo folate biosynthesis. While the standard free base form is a ubiquitous active pharmaceutical ingredient (API) for solid oral doses, it presents severe formulation bottlenecks in liquid systems due to its extreme hydrophobicity. Trimethoprim lactate is specifically procured to overcome these limitations, offering a hydration profile that serves as the critical precursor for solvent-free parenteral injectables, veterinary drinking water additives, and in vitro selective media where organic solvent toxicity must be strictly avoided [1].
Substituting Trimethoprim lactate with the generic Trimethoprim free base (CAS 738-70-5) routinely fails in liquid and injectable workflows due to the free base's profound insolubility. The free base exhibits an aqueous solubility of merely ~0.4 mg/mL at room temperature, meaning that achieving therapeutic or assay-relevant concentrations requires heavy reliance on harsh organic co-solvents like propylene glycol (up to 40%), glycofurol, or dimethyl sulfoxide (DMSO) [1]. In parenteral formulations, these high solvent loads cause tissue irritation, injection-site pain, and precipitation risks. In laboratory settings, the mandatory use of DMSO for free base stock solutions introduces baseline cytotoxicity and confounds minimum inhibitory concentration (MIC) assays. Procuring the lactate salt directly bypasses these solvent dependencies, ensuring stable, purely aqueous processability [2].
The primary procurement driver for the lactate salt is its vastly enhanced hydration profile compared to the free base. Quantitative physicochemical profiling demonstrates that Trimethoprim lactate achieves an aqueous solubility of approximately 84.0 mg/mL at 25°C. In stark contrast, Trimethoprim free base is severely restricted to ~0.4 mg/mL under identical conditions [1]. This represents a greater than 200-fold increase in water solubility, fundamentally altering the compound's processability in aqueous manufacturing lines.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | 84.0 mg/mL |
| Comparator Or Baseline | Trimethoprim free base (~0.4 mg/mL) |
| Quantified Difference | >200-fold increase in aqueous solubility |
| Conditions | Pure water, 25°C |
Enables the formulation of highly concentrated liquid solutions without the need for complex, multi-component solvent systems.
Standard commercial injectable formulations of Trimethoprim free base require extreme solvent environments, typically utilizing 40% propylene glycol for intravenous infusion or 52% glycofurol for intramuscular injection to prevent precipitation. By utilizing Trimethoprim lactate, formulators can achieve stable 20 mg/mL to 40 mg/mL injectable solutions using 0% organic co-solvents (pure water for injection) [1]. This drastic reduction in solvent load directly correlates with reduced tissue necrosis, lower injection-site pain, and improved pharmacokinetic reliability in veterinary and human medicine.
| Evidence Dimension | Organic co-solvent requirement for stable ≥20 mg/mL injectable solution |
| Target Compound Data | 0% organic solvent (pure aqueous) |
| Comparator Or Baseline | Trimethoprim free base (Requires 40% propylene glycol or 52% glycofurol) |
| Quantified Difference | 100% elimination of required organic co-solvents |
| Conditions | Parenteral formulation (IV/IM) manufacturing |
Allows manufacturers to produce safer, non-irritating parenteral medications while lowering raw material costs associated with pharmaceutical-grade organic solvents.
In microbiological and molecular biology workflows, Trimethoprim is frequently used as a selective agent for plasmid maintenance or in MIC susceptibility testing. Preparing a standard 20 mg/mL stock solution of Trimethoprim free base strictly requires dissolution in 100% DMSO or ethanol. Introducing these stocks into culture media can result in solvent-induced growth suppression or phenotypic alterations. Trimethoprim lactate easily dissolves at 20 mg/mL directly in water or culture media, completely removing DMSO from the assay environment .
| Evidence Dimension | Solvent required for 20 mg/mL laboratory stock solution |
| Target Compound Data | 100% Water / Aqueous Buffer |
| Comparator Or Baseline | Trimethoprim free base (100% DMSO or Ethanol) |
| Quantified Difference | Complete elimination of DMSO/Ethanol requirement |
| Conditions | In vitro assay preparation / Cell culture media |
Prevents solvent-induced background toxicity, ensuring that observed antimicrobial effects are strictly due to DHFR inhibition.
Because it eliminates the need for high concentrations of propylene glycol or glycofurol, Trimethoprim lactate is the required API for formulating purely aqueous intramuscular (IM) and intravenous (IV) solutions. It is particularly critical in veterinary medicine where large-volume injectables or drinking water additives are required to ensure rapid, uniform dosing without tissue irritation [1].
In molecular biology, Trimethoprim is used to select for engineered bacterial strains carrying specific resistance cassettes. The lactate salt is the standard choice for preparing selective agar plates and liquid broths, as its high aqueous solubility allows researchers to bypass DMSO or ethanol stock solutions, thereby preventing solvent-mediated suppression of sensitive microbial cultures .
For pediatric or veterinary oral liquids where the poor solubility of the free base presents formulation challenges, the lactate salt enables the creation of stable, high-concentration aqueous syrups and suspensions. This prevents the drug from precipitating out of solution over time, ensuring consistent dose uniformity throughout the product's shelf life without relying on complex solvent matrices [2].
Irritant